
4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a chemical compound with significant interest in various scientific fields. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C11H9N3O3 and is characterized by its unique structure, which includes a hydroxyl group, a keto group, and a phenyl group attached to a dihydropyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate aldehydes, urea, and β-ketoesters under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out by refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 6-oxo-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-hydroxy-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of gout and hyperuricemia.
Vergleich Mit ähnlichen Verbindungen
- 6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydropyrimidine-4-carboxamide
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards molecular targets.
This article provides a comprehensive overview of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
106179-04-8 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16) |
InChI-Schlüssel |
LDRKHQOYFHSVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


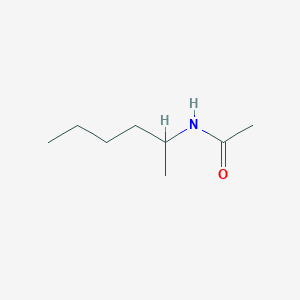
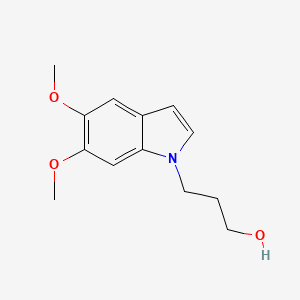
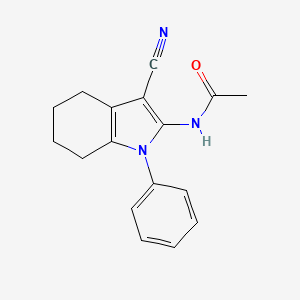
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)


![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
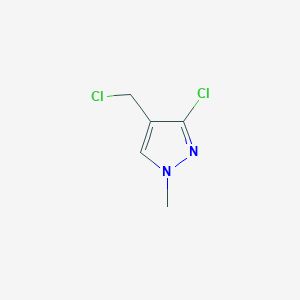
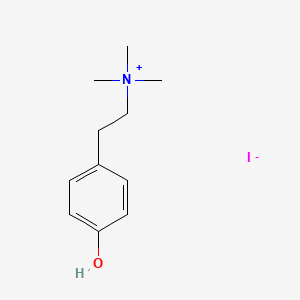
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
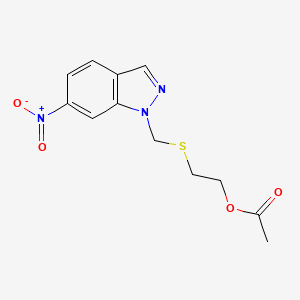
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)


